molecular formula C11H16N2O B15096135 N-[4-(propan-2-yl)phenyl]glycinamide

N-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B15096135
M. Wt: 192.26 g/mol
InChI Key: YHXWYLMIJASNQE-UHFFFAOYSA-N
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Description

2-Amino-N-(4-isopropyl-phenyl)-acetamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetamide, featuring an amino group and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-isopropyl-phenyl)-acetamide typically involves the reaction of 4-isopropyl-aniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions generally include:

  • Step 1: Formation of Chloroacetamide Intermediate

      Reactants: 4-isopropyl-aniline and chloroacetyl chloride

      Solvent: Dichloromethane or another suitable organic solvent

      Temperature: 0-5°C

      Catalyst: Triethylamine or another base to neutralize the hydrochloric acid formed

  • Step 2: Amination

      Reactants: Chloroacetamide intermediate and ammonia

      Solvent: Ethanol or water

      Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production methods for 2-Amino-N-(4-isopropyl-phenyl)-acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-isopropyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: N-substituted acetamides.

Scientific Research Applications

2-Amino-N-(4-isopropyl-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-isopropyl-phenyl)-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropyl-phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-isopropylphenyl)benzamide
  • 2-Amino-N-(4-isopropylphenyl)propanamide
  • 2-Amino-N-(4-isopropylphenyl)-3-phenylpropanamide

Comparison

2-Amino-N-(4-isopropyl-phenyl)-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H16N2O/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

YHXWYLMIJASNQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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